molecular formula C9H7N B573564 1H-Pyrrolo[2,1,5-CD]pyrrolizine CAS No. 174450-83-0

1H-Pyrrolo[2,1,5-CD]pyrrolizine

Cat. No.: B573564
CAS No.: 174450-83-0
M. Wt: 129.162
InChI Key: SGMWYUPMZLHXBS-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,1,5-CD]pyrrolizine is a nitrogen-containing heterocyclic compound. Heterocycles are cyclic compounds that have at least one different element than carbon, such as sulfur, oxygen, or nitrogen. This compound is part of a broader class of pyrrole and pyrrolidine analogs, which have been extensively studied for their diverse biological and medicinal importance .

Preparation Methods

Chemical Reactions Analysis

1H-Pyrrolo[2,1,5-CD]pyrrolizine undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[2,1,5-CD]pyrrolizine-2,3-dione, while reduction can produce dihydro-1H-pyrrolo[2,1,5-CD]pyrrolizine .

Scientific Research Applications

1H-Pyrrolo[2,1,5-CD]pyrrolizine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has shown potential as an antimicrobial and antiviral agent.

    Medicine: It is being investigated for its anticancer and anti-inflammatory properties.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,1,5-CD]pyrrolizine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling and regulation. This inhibition can lead to the suppression of cancer cell proliferation and inflammation .

Comparison with Similar Compounds

1H-Pyrrolo[2,1,5-CD]pyrrolizine is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:

These compounds share some structural similarities but differ in their specific applications and biological activities.

Properties

IUPAC Name

10-azatricyclo[5.2.1.04,10]deca-1,3,5,7-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N/c1-2-8-5-6-9-4-3-7(1)10(8)9/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMWYUPMZLHXBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C2C=CC3=CC=C1N23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60666080
Record name 1H-Pyrrolo[2,1,5-cd]pyrrolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60666080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174450-83-0
Record name 1H-Pyrrolo[2,1,5-cd]pyrrolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60666080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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